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Indications and Dosage Overview

Pemigatinib is an oral kinase inhibitor approved for two main indications, each with a different dosing

schedule [1]:

e Cholangiocarcinoma: Used in adults with previously treated, unresectable locally advanced or
metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement. The recommended dosage
is 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.

¢ Myeloid/Lymphoid Neoplasms (MLNs): Used in adults with relapsed or refractory MLNs with an
FGFR1 rearrangement. The recommended dosage is 13.5 mg once daily on a continuous basis.

For both indications, treatment continues until disease progression or unacceptable toxicity. The tablets

should be swallowed whole, with or without food [1] [2].

Treatment Interruption & Dose Modification Criteria

The following tables summarize the primary criteria and management strategies for adverse reactions
requiring pemigatinib treatment interruption or dose modification. These are critical for maintaining patient

safety during therapy.

Table 1: Dosage Modification for Specific Adverse Reactions
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Adverse Reaction

Severity

Recommended Dosage Modification

Retinal Pigment Epithelial
Detachment (RPED) [1] [2]

Hyperphosphatemia [1] [2]

Other Adverse Reactions [2]

Asymptomatic and
stable on examination

Symptomatic or
worsening on

examination

Upon improvement
after withholding

Symptoms persist or
no improvement

Serum phosphate >7
mg/dL to <10 mg/dL

Serum phosphate >10
mg/dL

After withholding for

elevated phosphate

Grade 3

Grade 4

Table 2: Recommended Dose Reduction Levels

Continue PEMAZYRE.

Withhold PEMAZYRE.

Resume at a lower dose.

Consider permanent discontinuation.

Initiate phosphate-lowering therapy;
monitor weekly. Withhold if not <7 mg/dL
within 2 weeks.

Initiate phosphate-lowering therapy;
monitor weekly. Withhold if not <10 mg/dL
within 1 week.

Resume at a lower dose when levels are
<7 mg/dL.

Withhold until resolution to Grade
1/baseline. Resume at a lower dose if

resolves within 2 weeks.

Permanently discontinue.

Pemigatinib is available in three strengths to enable these dose reductions [1] [2].
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Dose Recommended Dosage for Recommended Dosage for MLNs with
Reduction Cholangiocarcinoma FGFR1 Rearrangement
First 9 mg once daily (14 days on/7 days 9 mg once daily (continuous)
off)
Second 4.5 mg once daily (14 days on/7 days 4.5 mg once daily (continuous)
off)
Third Permanently discontinue 4.5 mg once daily (14 days on/7 days off)*

\Permanently discontinue if unable to tolerate this dose [1].*

Clinical Management of Common adverse reactions

Hyperphosphatemia is both a common adverse reaction and a pharmacodynamic effect of pemigatinib,
occurring in up to 93% of patients in clinical trials [2]. Ocular and dermatologic toxicities are also frequently

observed and require proactive management.

e Hyperphosphatemia: Can lead to soft tissue mineralization. Management includes a low-phosphate
diet, phosphate-lowering therapy, and close monitoring. The high incidence (60-81%) is consistent
across FGFR inhibitors [3].

e Ocular Toxicity: Retinal Pigment Epithelial Detachment (RPED) occurred in 11% of patients in
clinical trials. A comprehensive ophthalmological examination is required prior to treatment, every 2
months for the first 6 months, and every 3 months thereafter [1] [2].

¢ Other Toxicities: Dry eye (31%), alopecia (49%), diarrhea (47%), stomatitis (35%), and nail toxicity
(43%) are also common. Most of these toxicities are manageable with supportive care, allowing
patients to remain on therapy [2] [3].

Clinical Trial Context

It is important for researchers to note that pemigatinib's activity is highly specific to the type of FGFR

alteration and tumor lineage. For example:

e Aphase Il trial in patients with metastatic or unresectable colorectal cancer harboring FGFR
alterations was closed due to futility, as the objective response rate was 0% [4]. This highlights that
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efficacy in one tumor type does not guarantee efficacy in others, even with similar genomic
alterations.
e The FIGHT-302 phase lll trial is comparing pemigatinib versus gemcitabine plus cisplatin as a first-

line treatment in patients with unresectable or metastatic cholangiocarcinoma with FGFR2
rearrangement [5].

Troubleshooting & Management Workflows

The diagrams below illustrate the clinical decision-making pathways for managing the two most critical

adverse reactions associated with pemigatinib therapy.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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